molecular formula C28H23N7O B11666996 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11666996
M. Wt: 473.5 g/mol
InChI Key: UCIQKLOZYRBOBL-ZTKZIYFRSA-N
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Description

6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with aniline derivatives under basic conditions. This reaction forms the triazine ring with phenyl substituents.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazine derivative with hydrazine hydrate under reflux conditions.

    Formation of the Benzylidene Hydrazone: The final step involves the condensation of the hydrazinyl-triazine derivative with 3-phenoxybenzaldehyde under acidic conditions to form the benzylidene hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidene hydrazone moiety, converting it to the corresponding hydrazine derivative.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Azides or nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with amino groups instead of hydrazinyl and benzylidene groups.

    6-(4-aminophenyl)-N,N’-diphenyl-1,3,5-triazine-2,4-diamine: Similar structure but with an amino group instead of the hydrazinyl group.

Uniqueness

The uniqueness of 6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine lies in its combination of hydrazinyl and benzylidene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H23N7O

Molecular Weight

473.5 g/mol

IUPAC Name

2-N-[(E)-(3-phenoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C28H23N7O/c1-4-12-22(13-5-1)30-26-32-27(31-23-14-6-2-7-15-23)34-28(33-26)35-29-20-21-11-10-18-25(19-21)36-24-16-8-3-9-17-24/h1-20H,(H3,30,31,32,33,34,35)/b29-20+

InChI Key

UCIQKLOZYRBOBL-ZTKZIYFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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